molecular formula C7H14N6 B1330589 2,4-Diamino-6-diethylamino-1,3,5-triazine CAS No. 2073-31-6

2,4-Diamino-6-diethylamino-1,3,5-triazine

Cat. No. B1330589
CAS RN: 2073-31-6
M. Wt: 182.23 g/mol
InChI Key: LLOVZIWCKUWRTA-UHFFFAOYSA-N
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Description

2,4-Diamino-6-diethylamino-1,3,5-triazine is a solid compound with a molecular formula of C7H14N6 and a molecular weight of 182.23 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of 2,4-diamino-1,3,5-triazines and their derivatives has been reported in the literature . For instance, a series of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds, which are hybrids of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins, was synthesized by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-diethylamino-1,3,5-triazine is characterized by the presence of a triazine ring, which is a six-membered heterocyclic compound containing three nitrogen atoms .


Physical And Chemical Properties Analysis

2,4-Diamino-6-diethylamino-1,3,5-triazine is a solid at 20 degrees Celsius . It has a melting point range of 168.0 to 173.0 degrees Celsius .

Scientific Research Applications

Antitumor Properties

2,4-Diamino-6-diethylamino-1,3,5-triazine: derivatives have been studied for their potential antitumor properties. Some triazine derivatives are used clinically to treat cancers such as lung, breast, and ovarian cancer due to their ability to inhibit tumor growth .

Aromatase Inhibitory Activity

These compounds have shown significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive breast cancers. By inhibiting the aromatase enzyme, these triazines can reduce estrogen production, which is often a contributing factor in the progression of breast cancer .

Siderophore-Mediated Drug Applications

The triazine structure has potential use as a siderophore-mediated drug. Siderophores are molecules that bind and transport iron in microorganisms, and their mimicry can be used to deliver drugs into bacterial cells, offering a novel approach to antibiotic therapy .

Corticotrophin-Releasing Factor 1 Receptor Antagonists

Certain 1,3,5-triazine derivatives have been identified as potent corticotrophin-releasing factor 1 receptor antagonists. This activity is relevant in the development of treatments for depression and anxiety, as these receptors are involved in the stress response .

Nonlinear Optical (NLO) Materials

Triazine-based compounds have been synthesized for applications in nonlinear optics. These materials are important for telecommunications, optical data storage, and information processing. The triazine derivatives exhibit high molecular nonlinearity, which is beneficial for second-order NLO applications .

Chiral Stationary Phases

1,3,5-Triazine derivatives are used as chiral stationary phases in chromatography. They can determine enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism. This application is vital in pharmaceuticals where the chirality of a drug can affect its efficacy and safety .

Safety And Hazards

This compound is known to cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOVZIWCKUWRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315871
Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-diethylamino-1,3,5-triazine

CAS RN

2073-31-6
Record name 2073-31-6
Source DTP/NCI
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Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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